molecular formula C19H17FN2O2 B1203403 N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide

N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide

Cat. No.: B1203403
M. Wt: 324.3 g/mol
InChI Key: VLYSKKBXAFTPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide is a member of indoles.

Scientific Research Applications

Antiplasmodial Properties

N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide and its derivatives have been explored for their potential in vitro antiplasmodial properties. In a study, compounds with a combination of specific fluoroaryl groups exhibited biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The mode of action was theoretically explained through molecular docking, suggesting these compounds may inhibit the plasmodial parasite by hindering the entry of lactate to lactate dehydrogenase (pLDH), thus inhibiting pLDH activity. These compounds were noted for their low toxicity against monkey kidney Vero cells at tested concentrations (Mphahlele, Mmonwa, & Choong, 2017).

Anti-Inflammatory Activity

Novel derivatives of this compound have demonstrated significant anti-inflammatory activity. A study synthesized and evaluated a series of these derivatives, noting that some compounds in particular showed prominent anti-inflammatory effects, indicating potential applications in the treatment of inflammatory conditions (Sunder & Maleraju, 2013).

Pesticidal Properties

Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide, which structurally relate to this compound, have been characterized and proposed as potential pesticides. X-ray powder diffraction characterized these organic compounds and presented them as promising candidates in the field of pest control (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial Agents

The antimicrobial properties of certain N-aryl acetamide derivatives, closely related to this compound, have been studied. These compounds exhibited promising antibacterial and antifungal activities against a variety of pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Immunomodulatory Effects

Derivatives of this compound have been evaluated for their potential immunomodulatory effects. Research indicates that certain compounds can modify the reactivity of lymphoid cell populations affected by the growth of a tumor, augment the response of lymphocytes, and enhance macrophage inhibitory effects on tumor cell growth, thus showcasing potential applications in cancer immunotherapy (Wang et al., 2004).

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(3-propanoylindol-1-yl)acetamide

InChI

InChI=1S/C19H17FN2O2/c1-2-18(23)14-11-22(17-10-6-3-7-13(14)17)12-19(24)21-16-9-5-4-8-15(16)20/h3-11H,2,12H2,1H3,(H,21,24)

InChI Key

VLYSKKBXAFTPKA-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F

solubility

3.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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